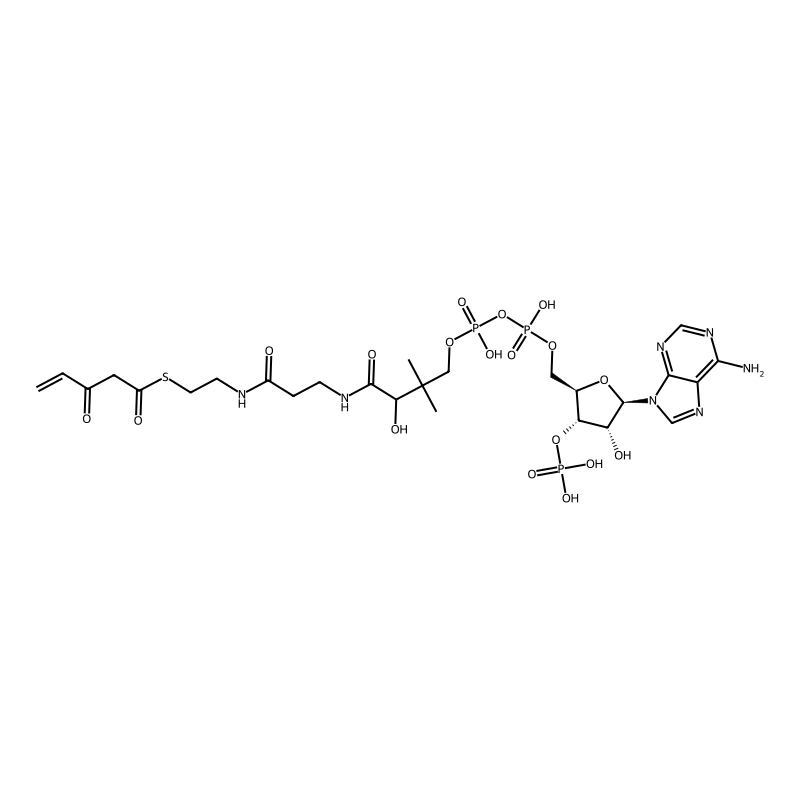

3-Keto-4-pentenoyl-coenzyme A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

3-Keto-4-pentenoyl-coenzyme A is a highly reactive acyl-CoA thioester characterized by an alpha,beta-unsaturated ketone moiety. In biochemical research and industrial toxicology, it is procured primarily as a mechanism-based 'suicide' inhibitor of key lipid metabolism enzymes, notably 3-ketoacyl-CoA thiolase and carnitine acetyltransferase [1]. Unlike its unactivated precursors, this specific compound allows researchers to directly induce irreversible enzyme inactivation via Michael addition to active site thiols, bypassing the need for upstream metabolic activation. Its procurement is essential for isolating terminal beta-oxidation steps, mapping active site residues, and serving as a precise analytical standard in models of drug-induced metabolic toxicity.

Substituting 3-Keto-4-pentenoyl-coenzyme A with its unactivated precursor, 4-pentenoic acid, fails in purified enzyme assays or cell-free systems because the latter requires a full suite of acyl-CoA synthetases and upstream beta-oxidation enzymes to generate the active inhibitory species [1]. Furthermore, utilizing the immediate upstream intermediate, 2,4-pentadienoyl-CoA, results in vastly inferior inhibition kinetics; it lacks the highly electrophilic 3-keto group necessary for rapid Michael addition, acting only as a weak, reversible inhibitor rather than a mechanism-based irreversible inactivator [2]. For precise kinetic mapping and absolute pathway shutdown, procuring the fully synthesized 3-keto-4-pentenoyl-CoA is non-negotiable.

References

- [1] Zhong, J., Fong, J. C., & Schulz, H. 'Inhibition of carnitine acetyltransferase by metabolites of 4-pentenoic acid.' Archives of Biochemistry and Biophysics 240.2 (1985): 524-529.

- [2] Schulz, H. 'Metabolism of 4-pentenoic acid and inhibition of thiolase by metabolites of 4-pentenoic acid.' Biochemistry 22.8 (1983): 1827-1832.

Irreversible Inactivation Rate vs. 2,4-Pentadienoyl-CoA

In isolated 3-ketoacyl-CoA thiolase assays, 3-Keto-4-pentenoyl-CoA demonstrates profound mechanism-based inactivation compared to its precursor intermediate, 2,4-pentadienoyl-CoA. While 2,4-pentadienoyl-CoA acts merely as a weak inhibitor, 3-Keto-4-pentenoyl-CoA irreversibly inactivates the enzyme at a rate 100 to 1,000 times more rapid, driven by the highly electrophilic alpha,beta-unsaturated ketone reacting with the active site thiol [1].

| Evidence Dimension | Enzyme inactivation rate (3-ketoacyl-CoA thiolase) |

| Target Compound Data | Rapid, irreversible mechanism-based inactivation |

| Comparator Or Baseline | 2,4-pentadienoyl-CoA (Weak, reversible inhibition) |

| Quantified Difference | 100 to 1,000-fold faster inactivation rate |

| Conditions | Isolated 3-ketoacyl-CoA thiolase kinetic assay |

Ensures rapid and complete enzyme shutdown in kinetic studies, making it the required reagent for permanent mechanism-based inhibition rather than weak competitive binding.

Direct Active-Site Targeting in Carnitine Acetyltransferase

When evaluating inhibitors for carnitine acetyltransferase (EC 2.3.1.7), 3-Keto-4-pentenoyl-CoA functions as an active site-directed, irreversible inhibitor in the presence of L-carnitine. In contrast, the baseline precursor 4-pentenoic acid shows no direct inhibitory activity in purified systems, as it cannot bind the active site without prior metabolic conversion [1]. The direct application of 3-Keto-4-pentenoyl-CoA allows for immediate, mechanism-based inactivation that is specifically protected against by acetyl-CoA.

| Evidence Dimension | Direct enzyme inhibition capability |

| Target Compound Data | Effective irreversible inhibitor (L-carnitine dependent) |

| Comparator Or Baseline | 4-pentenoic acid (No direct inhibition in purified systems) |

| Quantified Difference | Complete mechanism-based inactivation vs. 0% direct activity |

| Conditions | Purified carnitine acetyltransferase (EC 2.3.1.7) assay |

Allows researchers to probe the active site of carnitine acetyltransferase directly, without confounding variables from upstream metabolic activation.

Analytical Standard Suitability for Toxicity Tracing in Renal Models

In metabolic degradation studies of 4-pentenoate utilizing 13C and 1H NMR, 3-Keto-4-pentenoyl-CoA is identified as the specific toxic metabolite that accumulates exclusively in proximal tubules. Procuring synthesized 3-Keto-4-pentenoyl-CoA provides an exact analytical reference standard for quantifying this accumulation, which cannot be accurately calibrated using upstream precursors like 4-pentenoic acid or competitive inhibitors like octanoate [1].

| Evidence Dimension | Metabolite quantification accuracy |

| Target Compound Data | Direct calibration of proximal tubule accumulation |

| Comparator Or Baseline | 4-pentenoic acid (Precursor, cannot calibrate terminal metabolite concentration) |

| Quantified Difference | Enables absolute quantification of the specific toxic intermediate |

| Conditions | 13C and 1H NMR study of isolated dog nephron segments |

Essential for researchers needing an exact analytical reference standard to quantify mechanism-based toxicity and beta-oxidation impairment in renal or hepatic models.

Mechanism-Based Enzyme Inhibition Assays

Procured as a 'suicide' substrate to permanently inactivate 3-ketoacyl-CoA thiolase in purified in vitro systems. Because of its 100 to 1,000-fold faster inactivation rate compared to 2,4-pentadienoyl-CoA, it is the optimal choice for studying isolated beta-oxidation steps without residual background activity [1].

Carnitine Acetyltransferase Active-Site Probing

Utilized in structural and kinetic mapping of carnitine acetyltransferase. Its ability to directly and irreversibly bind the active site in an L-carnitine-dependent manner makes it vastly superior to unactivated 4-pentenoic acid for precise mechanistic studies [2].

Analytical Reference Standard for Metabolic Toxicity

Serves as a critical reference standard for NMR or LC-MS/MS quantification in toxicology. It enables the precise tracking of 3-keto-4-pentenoyl-CoA accumulation in proximal tubules during 4-pentenoic acid or valproic acid-induced nephrotoxicity models, ensuring accurate calibration [3].

References

- [1] Schulz, H., and Fong, J. C. '4-Pentenoic acid.' Methods in Enzymology 72 (1981): 604-610.

- [2] Zhong, J., Fong, J. C., & Schulz, H. 'Inhibition of carnitine acetyltransferase by metabolites of 4-pentenoic acid.' Archives of Biochemistry and Biophysics 240.2 (1985): 524-529.

- [3] Boulanger, Y., et al. '13C and 1H NMR study of the metabolic degradation of 4-pentenoate in different dog nephron segments.' Magnetic Resonance in Medicine 28.1 (1992): 137-144.

XLogP3

Dates

Explore Compound Types